(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides It is characterized by the presence of a bromopyridine moiety and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 3-bromopyridine-2-carboxaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-bromopyridin-2-yl)methanol
- 3-bromo-2-formylpyridine
- 3-bromopyridin-2-ol
Uniqueness
(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the presence of both the bromopyridine and sulfinamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-9-8(11)5-4-6-12-9/h4-7H,1-3H3/b13-7+/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKQPECQLYIVSG-MYWXAZLQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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